1-[6-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE
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Overview
Description
1-[6-(4-Methoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-butanone is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives This compound is characterized by its unique tricyclic structure, which includes a triazine ring fused to a benzoxazepine ring
Preparation Methods
The synthesis of 1-[6-(4-methoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-butanone involves multiple steps, typically starting with the preparation of the triazine and benzoxazepine intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[6-(4-Methoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-butanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[6-(4-methoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-butanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-[6-(4-methoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-butanone include:
- 2-[7-acetyl-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl acetate
- 1-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl ethyl ether
- 6-[4-(cyclopentyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[6-(4-methoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]butan-1-one |
InChI |
InChI=1S/C22H22N4O3S/c1-4-7-18(27)26-17-9-6-5-8-16(17)19-20(23-22(30-3)25-24-19)29-21(26)14-10-12-15(28-2)13-11-14/h5-6,8-13,21H,4,7H2,1-3H3 |
InChI Key |
QZRWZGHNSWNSCF-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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